molecular formula C14H9F3O2 B2915642 (2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 680215-11-6

(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B2915642
CAS No.: 680215-11-6
M. Wt: 266.219
InChI Key: ARZJAZCGFQCBNX-VMPITWQZSA-N
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Description

(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a furan ring at the 1-position and a 4-(trifluoromethyl)phenyl group at the 3-position of the propenone backbone. Chalcones of this class are widely investigated for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)11-6-3-10(4-7-11)5-8-12(18)13-2-1-9-19-13/h1-9H/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZJAZCGFQCBNX-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furfural and 4-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan and phenyl rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Bioactivity: The trifluoromethyl group enhances binding to hydrophobic pockets (e.g., in MAO-B ). Replacing CF₃ with Cl or NO₂ reduces lipophilicity but may improve solubility . Furan vs. Thiophene: Thiophene-containing analogs (e.g., ) exhibit stronger π-π interactions due to sulfur’s polarizability, while furan’s oxygen may facilitate hydrogen bonding . Electron-Donating Groups (e.g., –NMe₂ in ): Improve MAO inhibition (IC₅₀: 0.30 μM) compared to electron-withdrawing groups (–CF₃) .
  • Synthetic Yields :
    • Chalcones with heterocyclic substituents (e.g., imidazole in ) show moderate yields (62–84%), whereas triazole hybrids () achieve >90% yields due to optimized click chemistry .

Table 2: Antiproliferative and Enzyme Inhibitory Activities

Compound Cell Line/Enzyme Activity (IC₅₀/GI₅₀) Mechanism Reference
Target Compound Pending data
(2E)-1-{4-[3-CF₃-1H-pyrazol-1-yl]phenyl}-3-pyrrolylprop-2-en-1-one (5a) UO-31 (Renal Cancer) GI₅₀: -77.10% at 10 μM Antiproliferative
(2E)-3-(4-NMe₂Ph)-1-(4-CF₃Ph)prop-2-en-1-one MAO-A/MAO-B IC₅₀: 0.30/0.40 μM Competitive inhibition
N-(4’-[(E)-3-(4-Fluorophenyl)-1-Phprop-2-en-1-one]acetamide T. rubrum MIC: 0.07 µg/mL Antifungal
(2E)-1-(Thiophen-2-yl)-3-[4-CF₃Ph]prop-2-en-1-one MAO-B Binding affinity via π-π stacking Enzyme inhibition

Key Findings :

  • Anticancer Activity : Pyrrole-linked CF₃-chalcones () show superior antiproliferative effects (GI₅₀: -92.13%) compared to morpholine or imidazole derivatives () .
  • Enzyme Inhibition : MAO-B inhibition is strongly influenced by substituent electronics. Thiophene and CF₃ groups enhance binding, while –NMe₂ improves potency .
  • Antifungal Activity: Fluorophenyl and aminophenyl substituents () exhibit MIC values as low as 0.07 µg/mL, suggesting that halogenation enhances antifungal efficacy .

Molecular Interactions and Docking Studies

  • MAO-B Binding : The thiophene analog () forms π-π interactions with Tyr435 and FAD, whereas furan analogs may engage in weaker hydrophobic interactions .
  • DNA Binding: Ethoxyphenyl and naphthyl substituents () intercalate with DNA, whereas CF₃Ph may stabilize minor groove binding .

Biological Activity

(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, commonly referred to as a furan-based chalcone, is a compound of increasing interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant case studies.

  • IUPAC Name : (2E)-1-(2-furyl)-3-[4-(trifluoromethyl)phenyl]-2-propen-1-one
  • CAS Number : 680215-11-6
  • Molecular Formula : C14H9F3O2
  • Physical Form : Solid powder

Antimicrobial Activity

Research has demonstrated that compounds containing a trifluoromethyl group exhibit significant antimicrobial properties. Specifically, studies have shown that this compound has notable activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus12.9 µMBactericidal effect
Methicillin-resistant Staphylococcus aureus (MRSA)25.9 µMDisruption of cell wall synthesis
Enterococcus faecalisNo significant activity

The compound exhibited bactericidal activity, as indicated by the minimum bactericidal concentration (MBC) values being equal to the MIC values, confirming its efficacy against both S. aureus and MRSA isolates .

Anti-inflammatory Potential

In vitro studies have assessed the anti-inflammatory effects of this compound by measuring its impact on NF-κB activity, a key transcription factor involved in inflammatory responses.

Compound IC50 (µM) Effect on NF-κB Activity
This compound20+Minor reduction in activity (~9%)
Control Compound6.5Significant inhibition

The data suggest that while the compound has some anti-inflammatory properties, its effectiveness may be lower compared to other tested compounds .

Anticancer Activity

Emerging research indicates that furan-based chalcones may possess anticancer properties. In particular, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal highlighted the effectiveness of trifluoromethyl phenyl derivatives against Gram-positive bacteria. The results indicated that these compounds could inhibit biofilm formation and demonstrated low toxicity to human cells .
  • Inflammation and Cancer Research :
    Another study explored the effects of furan-based chalcones on cancer cell lines, revealing potential pathways for inducing apoptosis and inhibiting tumor growth. The research emphasized the importance of structural modifications in enhancing biological activity .

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